molecular formula C13H11B B1588497 4-Bromo-2-methylbiphenyl CAS No. 5002-26-6

4-Bromo-2-methylbiphenyl

Cat. No. B1588497
Key on ui cas rn: 5002-26-6
M. Wt: 247.13 g/mol
InChI Key: ZBNARPVMXYNXQQ-UHFFFAOYSA-N
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Patent
US08563505B2

Procedure details

4-bromo-2-methylbiphenyl (5 g, 20.23 mmol) was suspended in pyridine (23 mL) and water (35 mL). Potassium permanganate (16 g, 101 mmol) was added portion wise over a period of 20 min. The mixture was refluxed overnight. The reaction mixture was cooled and MnO2 was filtered off. Conc. HCl was added to the filtrate until the product precipitated. The product was extracted with DCM, washed with water and brine, collected, dried (MgSO4), filtered and evaporated to give 4-bromobiphenyl-2-carboxylic acid (5 g, 18.04 mmol, 89% yield) as a white solid. LCMS: rt=1.39 min.; Phenomenex-Luna C-18 (5μ) (3.0×50 mm); Solvent A=10% acetonitrile—90% water—0.1% TFA, Solvent B=90% acetonitrile—10% water—0.1% TFA; gradient 0% to 100% solvent B over 2 min. and then hold for 1 min.; 4 mL/min; inj. vol.=5 uL; wavelength=220.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([CH3:14])[CH:3]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH2:21]>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:21])[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=CC=CC=C1)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
23 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
MnO2 was filtered off
ADDITION
Type
ADDITION
Details
Conc. HCl was added to the filtrate until the product
CUSTOM
Type
CUSTOM
Details
precipitated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.04 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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